B1575049 MAGE-4 (230-239)

MAGE-4 (230-239)

Cat. No.: B1575049
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Classification of Cancer-Testis Antigens

Cancer-testis antigens constitute a distinctive family of tumor-associated antigens characterized by their restricted expression pattern, appearing exclusively in testis and placenta under normal physiological conditions while becoming aberrantly expressed in malignant tissues. These antigens are broadly classified into two primary categories based on their chromosomal encoding locations: those encoded on the X chromosome, designated as cancer-testis X antigens, and non-X cancer-testis antigens, which include antigens with testis-restricted expression encoded by non-X chromosomes, including autosomes and specific genes encoded by the Y chromosome. The X-chromosome-encoded cancer-testis antigens represent more than half of all identified cancer-testis antigens and are typically organized into well-defined gene clusters with highly homologous sequences. Current research indicates that approximately ten percent of genes on the X chromosome belong to cancer-testis X families, with genes encoding these antigens typically expressed in spermatogonia and consisting of several adjacent duplications of small genomic regions exhibiting greater than ninety-nine percent similarities between copies.

The classification system extends beyond chromosomal location to encompass functional and expression-based categorizations. Cancer-testis antigens can be further subdivided into testis-restricted, testis and brain-restricted, and testis-selective categories based on their tissue expression profiles. Genes encoding cancer-testis X antigens demonstrate ampliconic characteristics, meaning they exist as multiple copies with high sequence similarity, and interestingly, only thirty-one percent of human X ampliconic genes possess orthologs in mice, suggesting rapid evolutionary turnover for these genetic elements. In contrast, autosomal non-X cancer-testis antigen genes exhibit genome-wide distribution patterns and generally do not form gene families or reside within genomic repeats. The temporal expression patterns also distinguish these categories, with non-X cancer-testis antigens predominantly expressed during later stages of spermatogenesis, particularly in spermatocytes, while X-linked variants show expression in earlier spermatogenic stages.

The molecular classification framework encompasses approximately seventy families of cancer-testis antigens, collectively accounting for approximately one hundred forty individual members that have been systematically cataloged and characterized. The Ludwig Institute for Cancer Research maintains an authoritative database known as the Cancer-Testis Database, which serves as a comprehensive repository for known cancer-testis antigens and facilitates the submission of newly identified candidates. This systematic classification approach has revealed that most cancer-testis antigens are expressed during spermatogenesis, though their specific functional roles remain largely unknown. The regulation of cancer-testis antigen expression appears to be primarily controlled through epigenetic mechanisms, particularly deoxyribonucleic acid methylation events, which govern expression patterns in both normal and transformed cellular contexts.

Structural Characterization of MAGE-A4 Protein Family

The Melanoma-associated antigen protein family represents a complex multigene family consisting of approximately sixty genes in humans, categorized into two distinct classes based on chromosomal location and expression patterns. Type I Melanoma-associated antigen proteins, comprising Melanoma-associated antigen A, B, and C subfamily members located on the X chromosome, function as cancer-testis antigens with primary expression in testis and aberrant expression in various cancer types. Type II Melanoma-associated antigen proteins, including Melanoma-associated antigen D, E, F, G, H, L, and Necdin genes, are not restricted to the X chromosome and demonstrate expression across multiple tissue types. The Melanoma-associated antigen A genes are clustered in the q28 region of the X chromosome, with this distinct clustering pattern being characteristic of multiple cancer-testis antigen families.

The genomic organization of Melanoma-associated antigen A genes reveals sophisticated structural arrangements that reflect their evolutionary history and functional significance. Type I Melanoma-associated antigen proteins are composed of three or four exons, with the terminal exon encoding the entire protein sequence. The chromosomal clustering of these genes on the X chromosome is not exclusive to Melanoma-associated antigen families, as several other cancer-testis antigens, including Gene Associated with General Expression and New York esophageal squamous cell carcinoma 1, are also encoded by multigene families located on the X chromosome. Research indicates that cancer-testis antigen genes constitute approximately ten percent of the deoxyribonucleic acid sequence on the X chromosome, suggesting that these gene families result from historical gene duplication events.

The evolutionary analysis of Melanoma-associated antigen family members reveals distinct developmental phases that shaped their current structural characteristics. Phylogenetic studies demonstrate that the three type I Melanoma-associated antigen subfamilies form a monophyletic cluster distinct from type II subfamilies, supported by five phylogenetically informative substitutions within conserved domains. The evolutionary history of the Melanoma-associated antigen gene family can be divided into four distinct phases, beginning with a single-copy ancestral gene state that persisted until the emergence of eutherian mammals. During the second phase, eight subfamily ancestors were formed through retrotransposition events, coinciding with a transposition burst of long interspersed nuclear elements at the eutherian radiation. This evolutionary framework explains the rapid diversification and expansion of Melanoma-associated antigen gene families observed in mammalian genomes.

The structural organization of Melanoma-associated antigen A4 specifically demonstrates the characteristic features of type I cancer-testis antigens. The protein contains conserved domains that facilitate its function as a tumor-associated antigen, including regions that serve as epitopes for human leukocyte antigen presentation. The molecular weight of Melanoma-associated antigen A4 protein and its derived peptides, including the 230-239 fragment, reflects the compact nature of these cancer-testis antigens. Structural studies have revealed that the protein adopts conformations suitable for proteolytic processing and subsequent presentation by major histocompatibility complex class I molecules, enabling recognition by cytotoxic T lymphocytes.

Biological Significance of Epitope 230-239 in MAGE-A4

The Melanoma-associated antigen A4 epitope spanning amino acids 230-239 represents the first reported antigenic peptide derived from Melanoma-associated antigen A4 protein, establishing its fundamental importance in cancer immunology research. This decapeptide sequence, characterized by the amino acid composition glycine-valine-tyrosine-aspartic acid-glycine-arginine-glutamic acid-histidine-threonine-valine, demonstrates exceptional immunogenic properties when presented by human leukocyte antigen A2 molecules. The biological significance of this epitope extends beyond its immunogenic capacity, as it serves as a naturally processed peptide that can be efficiently presented on the surface of cancer cells expressing both human leukocyte antigen A2 and Melanoma-associated antigen A4. Research investigations have established that cytotoxic T lymphocytes specific for this epitope can effectively lyse human leukocyte antigen A2-positive tumor cells expressing Melanoma-associated antigen A4, demonstrating the therapeutic potential of targeting this specific peptide sequence.

The epitope's biological relevance is further emphasized by its expression patterns across various cancer types, particularly its high prevalence in lung carcinomas and esophageal carcinomas. Clinical studies have documented that Melanoma-associated antigen A4 is expressed in fifty-one percent of lung carcinomas and sixty-three percent of esophageal carcinomas, while approximately fifty percent of Caucasians and Asians express human leukocyte antigen A2, creating a substantial patient population potentially eligible for epitope-based immunotherapy. The peptide's significance extends to its cross-reactive potential with other Melanoma-associated antigen family members, as sequence analysis reveals that the epitope shares homology with related peptides from Melanoma-associated antigen A1 and Melanoma-associated antigen A8. This cross-reactivity pattern suggests that therapeutic approaches targeting this epitope might provide broader antitumor effects across multiple Melanoma-associated antigen-expressing cancers.

The molecular mechanisms underlying the biological activity of the 230-239 epitope involve complex interactions between peptide structure, major histocompatibility complex presentation, and T cell receptor recognition. Binding affinity studies have demonstrated that this peptide exhibits specific binding characteristics to human leukocyte antigen A2 molecules, with peptide-major histocompatibility complex complex stability serving as a critical parameter for distinguishing immunogenic from non-immunogenic peptides. The formation of stable peptide-major histocompatibility complex complexes facilitates the establishment of immunological synapses between T cells and antigen-presenting cells, ensuring sustained signaling required for complete T cell activation. Structural analysis indicates that the peptide-major histocompatibility complex interaction primarily depends on anchor residues at positions two and nine within the nonapeptide sequence, while the central segment contributes to peptide-T cell receptor interactions.

Biological Parameter Measurement Clinical Relevance
Expression in Lung Carcinomas 51% of cases High therapeutic target population
Expression in Esophageal Carcinomas 63% of cases Significant clinical application potential
Human Leukocyte Antigen A2 Population Coverage ~50% Caucasians and Asians Broad patient eligibility
Peptide Length 10 amino acids Optimal for major histocompatibility complex class I presentation
Cross-reactivity with Melanoma-associated antigen A8 Documented Enhanced therapeutic breadth

The epitope's biological significance encompasses its role in natural immune surveillance mechanisms and its potential manipulation for therapeutic benefit. Studies utilizing humanized mouse models have demonstrated that immunization with human peptide Melanoma-associated antigen A4 230-239 presented on major histocompatibility complex class I molecules can generate diverse antibody responses with ultra-specific binding profiles. The development of these immune responses involves sophisticated screening processes that can identify antibodies capable of distinguishing between closely related epitopes, such as those derived from different Melanoma-associated antigen family members. Furthermore, the epitope serves as a valuable tool for immune monitoring applications, enabling researchers to assess T cell responses in patients undergoing cancer immunotherapy and to evaluate the effectiveness of vaccine-based interventions targeting cancer-testis antigens.

Properties

sequence

GVYDGREHTV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen 4 (230-239); MAGE-4 (230-239)

Origin of Product

United States

Scientific Research Applications

Cancer Immunotherapy

2.1 Mechanism of Action

MAGE-4 (230-239) is primarily used to stimulate CD8+ T cells, which are crucial for the immune response against tumors. The peptide is presented by HLA-A2 molecules on the surface of tumor cells, allowing T cells to recognize and attack cancerous cells.

2.2 Clinical Applications

The peptide has been incorporated into various therapeutic strategies, including:

  • T-cell Receptor (TCR) Therapy : The affinity-enhanced TCR therapy using ADP-A2M4 has shown potent anti-tumor activity against MAGE-A4 expressing tumors without significant off-target effects. This therapy is currently undergoing clinical trials (NCT03132922, NCT04044768) .
  • Chimeric Antigen Receptor (CAR) T-cell Therapy : CAR-T cells targeting MAGE-A4 (230-239) are being developed to treat unresectable advanced or recurrent solid tumors. These therapies aim to enhance T-cell resistance against immunosuppressive tumor microenvironments .

Case Studies and Research Findings

3.1 Preclinical Studies

A study demonstrated that ADP-A2M4 TCRs could effectively kill HLA-A2 positive tumor cells in vitro and in vivo models, indicating strong potential for clinical application .

3.2 Structural Insights

Cryo-electron microscopy studies have elucidated the structural interactions between MAGE-A4 (230-239) and its corresponding TCRs, providing insights into the specificity and affinity of these interactions .

Data Table: Summary of Applications

Application TypeDescriptionClinical Status
TCR TherapyUtilizes engineered TCRs targeting MAGE-A4 to activate tumor-specific immunityActive clinical trials
CAR-T Cell TherapyChimeric receptors designed to target MAGE-A4 for solid tumorsUnder development
Vaccine DevelopmentPeptide-based vaccines aimed at eliciting immune responses against MAGE-A4Research phase
Diagnostic ToolsUse of MAGE-A4 expression as a biomarker for certain cancersResearch and validation

Comparison with Similar Compounds

Mechanistic and Therapeutic Insights

  • Immune Evasion: MAGE-4 promotes tumor growth by suppressing PTEN, leading to reduced antitumor immunity in NSCLC. This contrasts with MAGE-A4, which is targeted without reported immunosuppressive mechanisms.
  • Vaccine Development: MAGE-4 (230-239) peptide vaccines require HLA compatibility (e.g., HLA-A2/A3), whereas MAGE-A4 long peptides show broader immunogenicity across HLA types.

Preparation Methods

Synthesis of MAGE-4 (230-239) Peptide

The primary method for preparing the MAGE-4 (230-239) peptide is solid-phase peptide synthesis (SPPS) , a widely used technique for producing short peptides with high purity and yield.

  • Solid-Phase Peptide Synthesis (SPPS):
    • The peptide is assembled stepwise on a solid resin support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
    • Each amino acid is coupled sequentially from the C-terminus to the N-terminus.
    • After chain assembly, the peptide is cleaved from the resin and deprotected.
    • Purification is performed using high-performance liquid chromatography (HPLC) to achieve >95% purity.
    • The final peptide is often lyophilized and stored as a powder or dissolved in DMSO at a concentration of 1 mM for experimental use.

Purification and Quality Control

  • Purification:

    • Reverse-phase HPLC is the standard purification method.
    • The peptide is eluted using a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.
    • Fractions are collected and analyzed for purity.
  • Quality Control:

    • Mass spectrometry confirms the molecular weight and verifies the correct sequence.
    • Analytical HPLC assesses purity.
    • Peptide identity and purity are critical for reproducibility in immunological assays and structural studies.

Structural Characterization and Validation

Recent advances in structural biology have enabled detailed characterization of the MAGE-4 (230-239) peptide in complex with MHC and T-cell receptors (TCRs):

  • Cryo-Electron Microscopy (cryoEM) and X-ray Crystallography:
    • High-resolution structures of the MAGE-4 (230-239) peptide bound to HLA-A2 have been determined using cryoEM, revealing the peptide’s conformation and interactions with TCRs.
    • These structural studies require preparation of the peptide-MHC complex by refolding recombinant HLA-A2 heavy chain and β2-microglobulin in the presence of synthetic MAGE-4 (230-239) peptide.
    • The peptide is added in molar excess during refolding to ensure efficient loading onto MHC molecules.
    • The purified peptide-MHC complexes are then used for structural studies and functional assays.

Preparation of Peptide-MHC Complexes for Research

  • Refolding Protocol:
    • Recombinant HLA-A2 heavy chain and β2-microglobulin are expressed in Escherichia coli and purified from inclusion bodies.
    • The proteins are solubilized in denaturing buffer and then refolded by dilution into a refolding buffer containing the synthetic MAGE-4 (230-239) peptide.
    • The refolding buffer typically contains redox agents, salts, and stabilizers to promote correct folding.
    • After refolding, the complex is purified by size-exclusion chromatography to isolate correctly folded peptide-MHC complexes suitable for immunological and structural experiments.

Data Table: Summary of Preparation Parameters

Preparation Step Method/Condition Notes
Peptide Synthesis Solid-phase peptide synthesis (Fmoc chemistry) Stepwise assembly on resin, C- to N-terminus
Peptide Purification Reverse-phase HPLC Acetonitrile gradient, >95% purity
Peptide Quality Control Mass spectrometry, Analytical HPLC Confirm identity, purity
Peptide Storage Lyophilized powder or 1 mM in DMSO Stable for experimental use
MHC Refolding Dilution refolding with peptide in buffer Recombinant HLA-A2 and β2-microglobulin
Peptide-MHC Complex Purification Size-exclusion chromatography Isolate correctly folded complexes
Structural Characterization CryoEM, X-ray crystallography Requires high purity peptide and MHC complex

Research Findings on Preparation Impact

  • The purity and correct folding of the MAGE-4 (230-239) peptide and its MHC complexes are essential for reliable T-cell recognition studies.
  • Structural analyses indicate that the peptide adopts a specific conformation within the MHC groove, critical for TCR binding specificity.
  • Preparation methods that ensure homogeneity and stability of the peptide and peptide-MHC complexes improve the reproducibility of immunological assays and the accuracy of structural data.
  • The use of synthetic peptides prepared by SPPS allows for modifications and labeling, facilitating diverse experimental applications such as vaccine development and TCR engineering.

Q & A

Q. What experimental methodologies are most reliable for detecting and quantifying MAGE-4 (230-239) in vitro?

Answer:

  • Primary Methods: Use Western blotting with validated monoclonal antibodies (e.g., clone CT10-4) for specificity, or ELISA with peptide-coated plates for quantification .
  • Validation Steps: Include positive controls (e.g., cell lines expressing MAGE-A4) and negative controls (e.g., siRNA knockdown models) to confirm assay specificity .
  • Data Reporting: Present raw data in appendices and processed data (e.g., normalized optical density values) in the main text, with error bars representing triplicate measurements .

Q. How can researchers design a robust hypothesis for studying MAGE-4 (230-239)'s role in tumor immunogenicity?

Answer:

  • Framework: Align with the PICOT model (Population, Intervention, Comparison, Outcome, Time) to define variables. Example:
    • Population: Melanoma cell lines with confirmed MAGE-A4 expression.
    • Intervention: CRISPR knockout of MAGE-A3.
    • Comparison: Wild-type vs. knockout models.
    • Outcome: Changes in T-cell activation (measured via IFN-γ ELISA).
    • Time: 72-hour co-culture assays .
  • Feasibility Check: Conduct pilot experiments to confirm detectable effect sizes and resource availability .

Q. What are the best practices for synthesizing MAGE-4 (230-239) in academic labs?

Answer:

  • Solid-Phase Peptide Synthesis (SPPS): Use Fmoc chemistry with a resin optimized for 9-fluorenylmethyloxycarbonyl (Fmoc) cleavage.
  • Quality Control: Validate purity (>95%) via HPLC and mass spectrometry. Document retention times and m/z ratios for reproducibility .
  • Storage: Lyophilize peptides and store at -80°C in aliquots to prevent degradation .

Advanced Research Questions

Q. How should researchers resolve contradictions in MAGE-4 (230-239) functional data across studies (e.g., pro-tumor vs. anti-tumor effects)?

Answer:

  • Meta-Analysis: Aggregate data from ≥5 studies using tools like RevMan to calculate pooled effect sizes and heterogeneity (I² statistic) .
  • Contextual Factors: Stratify results by variables such as cell type (e.g., epithelial vs. mesenchymal), assay type (in vitro vs. in vivo), and post-translational modifications (e.g., phosphorylation status) .
  • Sensitivity Analysis: Exclude outliers and re-analyze data to assess robustness .

Q. What advanced statistical models are suitable for analyzing MAGE-4 (230-239) dose-response relationships in immunotherapy assays?

Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic (4PL) model (e.g., using GraphPad Prism) to estimate EC₅₀ values and Hill slopes .
  • Machine Learning: Apply random forest regression to identify confounding variables (e.g., peptide stability, MHC-I affinity) affecting response variability .
  • Validation: Use bootstrapping (1,000 iterations) to calculate confidence intervals for model parameters .

Q. How can researchers optimize in vivo delivery of MAGE-4 (230-239) for preclinical cancer vaccine trials?

Answer:

  • Delivery Systems: Compare liposomal nanoparticles, dendritic cell pulsing, and mRNA vaccines. Measure antigen presentation efficiency via MHC-I tetramer staining .
  • Dosing Strategy: Perform pharmacokinetic studies to determine peak plasma concentration (Cmax) and half-life. Use compartmental modeling to simulate dosing intervals .
  • Toxicity Screening: Monitor cytokine release syndrome (CRS) biomarkers (e.g., IL-6, IFN-γ) in serum .

Q. What integrative approaches are recommended for studying MAGE-4 (230-239) in multi-omics contexts (e.g., proteomics, transcriptomics)?

Answer:

  • Workflow:
    • Transcriptomics: Use RNA-seq to identify co-expressed genes (e.g., PD-L1, CTLA-4) in MAGE-A4+ tumors.
    • Proteomics: Perform LC-MS/MS to map post-translational modifications (e.g., ubiquitination) on MAGE-4 (230-239) .
    • Data Integration: Apply weighted gene co-expression network analysis (WGCNA) to link peptide expression to immune pathways .
  • Tools: Use platforms like Cytoscape for network visualization and STRING-db for protein interaction mapping .

Methodological Pitfalls and Solutions

Q. How to address low reproducibility in MAGE-4 (230-239) functional assays?

Answer:

  • Standardization: Adopt MIAPE (Minimum Information About a Proteomics Experiment) guidelines for reporting experimental conditions .
  • Reagent Validation: Certify antibody batches using knockout cell lines and publish validation data in supplementary materials .
  • Collaborative Trials: Participate in inter-laboratory studies (e.g., via CPTAC) to benchmark protocols .

Q. What strategies improve the translational relevance of MAGE-4 (230-239) studies?

Answer:

  • Clinical Correlation: Use patient-derived xenograft (PDX) models instead of immortalized cell lines to preserve tumor heterogeneity .
  • Biomarker Discovery: Pair MAGE-4 (230-239) expression data with clinical outcomes (e.g., overall survival) using Cox proportional hazards models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.